![molecular formula C12H10ClNO2S B163428 Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate CAS No. 132089-34-0](/img/structure/B163428.png)
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate is a chemical compound that has been studied for its potential biological activities . It is a derivative of thiazole, a five-membered ring compound with a general formula of C3H3NS . This compound is known to show high activity in enforcing Oct3/4 expression, a master gene in the transcriptional regulatory network of pluripotent cells .
Synthesis Analysis
The synthesis of thiazole derivatives, including this compound, involves several artificial paths and varied physico-chemical factors . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds. They have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular structure of this compound specifically is not detailed in the available literature.Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has explored the synthesis of benzofused thiazole derivatives, including compounds structurally related to Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate, for potential antioxidant and anti-inflammatory applications. The synthesized benzofused thiazole derivatives were evaluated for their in vitro antioxidant and anti-inflammatory activities. These compounds exhibited distinct anti-inflammatory activity and showed potential antioxidant activity against various reactive species. This suggests that such derivatives, including this compound, could serve as templates for the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).
Synthetic Potential in Heterocyclic Compound Synthesis
This compound and related thiazole derivatives have been identified as having significant synthetic potential for the creation of various heterocyclic compounds. For instance, 4-(2-R-Aryl)-1,2,3-chalcogenadiazoles have been used in synthesizing a wide range of heterocyclic compounds, demonstrating the broad utility of thiazole derivatives in organic chemistry and drug discovery (Petrov & Androsov, 2013).
Antioxidant Capacity Evaluation
The antioxidant capacity of thiazole derivatives, including this compound, can be evaluated using ABTS/PP decolorization assays. These assays are crucial for understanding the antioxidant potential of compounds, offering insights into their ability to scavenge reactive oxygen species and protect against oxidative stress (Ilyasov et al., 2020).
Chlorophenols and Environmental Impact
While this compound specifically focuses on the chlorophenyl group, research on chlorophenols in general sheds light on the environmental impact and behavior of chlorinated organic compounds. These studies help understand the persistence, bioaccumulation, and toxicological effects of chlorophenyl-containing compounds in the environment (Peng et al., 2016).
Mechanism of Action
Target of Action
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate, also known as 2-(3-CHLORO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs Thiazole derivatives have been reported to interact with various targets, including enzymes like topoisomerase ii and UDP-N-acetylmuramate/L-alanine ligase .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . Others have been reported to act as antagonists against target enzymes like UDP-N-acetylmuramate/L-alanine ligase .
Biochemical Pathways
For example, some thiazole derivatives have been reported to interfere with DNA replication and transcription by interacting with topoisomerase II .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution in the body.
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of thiazole derivatives .
properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOTXXRVHCFIHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569501 |
Source
|
Record name | Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132089-34-0 |
Source
|
Record name | Ethyl 2-(3-chlorophenyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132089-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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